2-Bromo-6-fluoro-3-isopropoxybenzaldehyde
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Overview
Description
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: The isopropoxy group is introduced through etherification reactions using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid.
Reduction: 2-Bromo-6-fluoro-3-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzaldehyde: Similar structure but lacks the isopropoxy group.
2-Bromo-6-fluoro-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of an isopropoxy group.
2-Bromo-6-fluoro-3-propoxybenzaldehyde: Similar structure with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3 |
InChI Key |
OHIKSLIDZBTJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)C=O)Br |
Origin of Product |
United States |
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